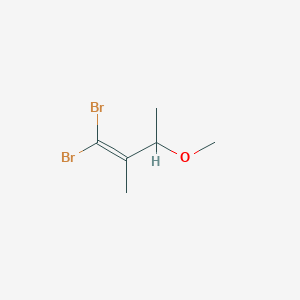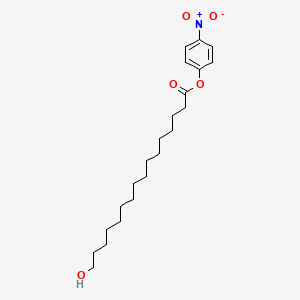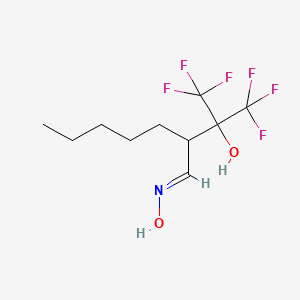![molecular formula C9H20O B14345042 1-[(Butan-2-yl)oxy]pentane CAS No. 92097-03-5](/img/structure/B14345042.png)
1-[(Butan-2-yl)oxy]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butan-2-yl)oxy]pentane is an organic compound belonging to the class of ethers It is characterized by the presence of an oxygen atom connected to two alkyl groups, specifically a butan-2-yl group and a pentane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)oxy]pentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, the alkoxide ion is derived from butan-2-ol, and the alkyl halide is 1-bromopentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Butan-2-yl)oxy]pentane undergoes several types of chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxygenated products.
Reduction: Reduction reactions can cleave the ether bond, yielding the corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the ether bond.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butan-2-one and pentan-1-ol.
Reduction: Formation of butan-2-ol and pentane.
Substitution: Formation of butan-2-yl azide or butan-2-yl cyanide.
Applications De Recherche Scientifique
1-[(Butan-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-[(Butan-2-yl)oxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in drug discovery or as a chemical reagent.
Comparaison Avec Des Composés Similaires
1-[(Butan-2-yl)oxy]hexane: Similar structure with an additional carbon in the alkyl chain.
1-[(Butan-2-yl)oxy]butane: Shorter alkyl chain compared to 1-[(Butan-2-yl)oxy]pentane.
1-[(Butan-2-yl)oxy]propane: Even shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The balance between the butan-2-yl and pentane groups provides distinct properties that can be leveraged in various scientific and industrial contexts.
Propriétés
Numéro CAS |
92097-03-5 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
1-butan-2-yloxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-10-9(3)5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
VEFDURUOIUXBMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


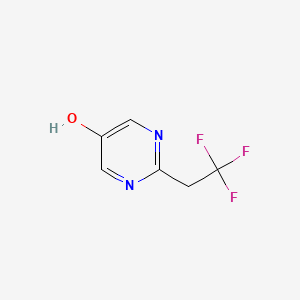
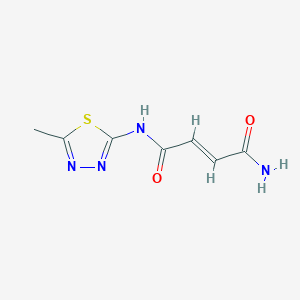
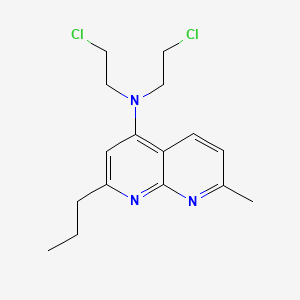

![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
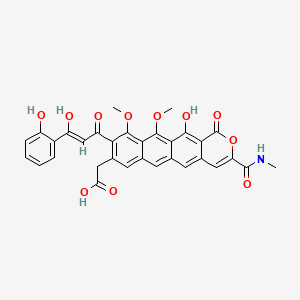
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
